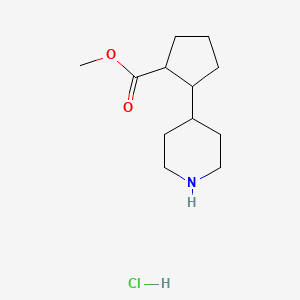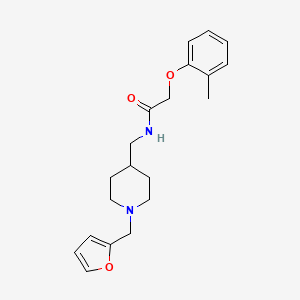![molecular formula C25H22N2O3 B2606260 methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate CAS No. 400084-15-3](/img/structure/B2606260.png)
methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate” is a chemical compound with vast scientific potential. It has a molecular formula of C25H22N2O3 and a molecular weight of 398.45378 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole moiety embedded with two phenyl rings . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Hydrogen-Bonded Structures and Molecular Electronics
- Hydrogen-Bonded Chains and Sheets : Molecules similar to methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate exhibit complex hydrogen-bonded structures. These molecules, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its derivatives, show polarized structures and are linked into chains and sheets by hydrogen bonds. This study provides insights into the detailed molecular arrangements and interactions that can be crucial for designing novel materials and understanding molecular electronics (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Chemical Synthesis and Rearrangement
- Regioselectivity in Chemical Reactions : Research on derivatives of methyl 3,3-diphenyl-3H-pyrazole has shown regioselective migration and formation of aromatic 1H-pyrazole systems. This type of research is pivotal in understanding the regioselectivity of chemical reactions, which is a key factor in the synthesis of complex organic compounds (Vasin, Razin, Bezrukova, & Petrov, 2016).
Antimicrobial Evaluation
- Antimicrobial Activity of Pyrazole Derivatives : A study synthesizing and evaluating the antimicrobial properties of novel pyrazole integrated 1,3,4-oxadiazoles, which are structurally related to this compound, revealed that some compounds demonstrated significant antimicrobial activity. This suggests potential applications of such compounds in developing new antimicrobial agents (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).
Crystallography and Molecular Structure
- Crystallographic Studies for Molecular Structure : Crystallographic analysis of methyl 4-[(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers demonstrates complex molecular structures and hydrogen bonding patterns. These studies are essential for understanding the molecular architecture of pyrazole derivatives, which has implications in material science and pharmaceuticals (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Synthesis of Pyrazole Derivatives
- Synthesis of Pyrazole-Oxazine Derivatives : Research on the thermolysis of methyl 3-acyl-1-[(diphenylmethylidene)amino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, which are related to the target compound, led to the formation of pyrazole-oxazine derivatives. This study highlights methods of synthesizing novel compounds, which can be vital for pharmaceutical and chemical industries (Zhulanov, Dmitriev, & Maslivets, 2017).
Copper Complexes with Pyrazolyl Ligands
- Copper(I) Complexes of Bipyrazolyl Ligands : The study of copper(I) complexes with semirigid bipyrazolyl and tripyrazolyl ligands provides insights into the formation of 2D and 3D structures featuring Cu3pz3 and Cu4pz4 motifs. Understanding such complexes is significant in coordination chemistry and material science (Zhang, Yan, Kou, Zhang, & Yang, 2014).
properties
IUPAC Name |
methyl 4-[(4-methyl-3,5-diphenylpyrazol-1-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-18-23(20-9-5-3-6-10-20)26-27(24(18)21-11-7-4-8-12-21)30-17-19-13-15-22(16-14-19)25(28)29-2/h3-16H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNOJJMGZJHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2606188.png)
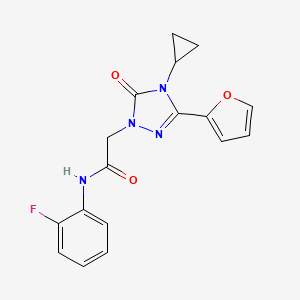


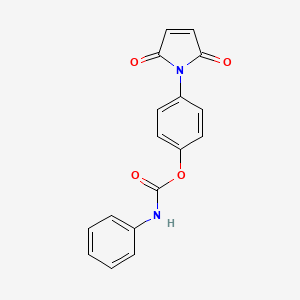

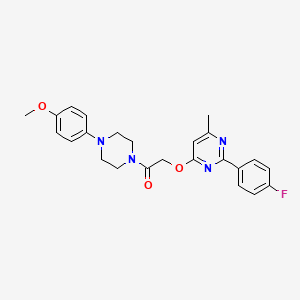
![2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one](/img/structure/B2606195.png)
